KC01

Beschreibung

Eigenschaften

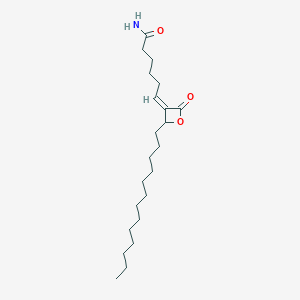

IUPAC Name |

(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBBAPPWVJEOMC-MNDPQUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of KC01: A Technical Guide to the Inhibition of ABHD16A and Modulation of Immunomodulatory Lipids

For research, scientific, and drug development professionals.

This document provides an in-depth examination of the mechanism of action for the small molecule inhibitor, KC01. Identified as a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 16A (ABHD16A), this compound offers a powerful tool for studying and potentially modulating inflammatory pathways regulated by lysophospholipids. By preventing the biosynthesis of lysophosphatidylserine (lyso-PS), this compound directly impacts a critical signaling axis involved in immune cell function.

Executive Summary

This compound is a covalent inhibitor that targets the active site serine of the enzyme ABHD16A. This enzyme is a principal phosphatidylserine (PS) lipase, responsible for generating the signaling lipid lysophosphatidylserine (lyso-PS). The mechanism of this compound is centered on the reduction of cellular lyso-PS levels. This attenuation of lyso-PS biosynthesis has significant downstream effects, most notably the suppression of pro-inflammatory cytokine production in immune cells, such as macrophages. An inactive and structurally similar control probe, KC02, has been developed to validate that the biological effects of this compound are a direct result of ABHD16A inhibition.[1][2]

Core Signaling Pathway: The ABHD16A-ABHD12 Axis

The primary mechanism of this compound is best understood within the context of the enzymatic axis that controls lyso-PS homeostasis. ABHD16A is the key enzyme for the production of lyso-PS from phosphatidylserine. Conversely, another hydrolase, ABHD12, is a major degrader of lyso-PS, terminating its signaling activity.[3][4]

Lyso-PS acts as an extracellular signaling molecule, particularly in neuroimmunological contexts.[3][5] When secreted, it can activate specific G-protein coupled receptors (GPCRs) on the surface of immune cells like macrophages.[6] In inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), the presence of lyso-PS can exacerbate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][7]

This compound intervenes at the genesis of this pathway. By inhibiting ABHD16A, it prevents the formation of lyso-PS, thereby reducing the pool of this signaling lipid available to potentiate inflammatory responses.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various assays, demonstrating its potency and effects on cellular lipid levels and inflammatory responses.

Table 1: Inhibitory Potency of this compound against ABHD16A

| Target Enzyme | Assay Type | IC₅₀ Value |

|---|---|---|

| Human ABHD16A (hABHD16A) | PS Substrate Assay | 90 ± 20 nM |

| Mouse ABHD16A (mABHD16A) | PS Substrate Assay | 520 ± 70 nM |

| Human/Mouse ABHD16A | Competitive ABPP | ~0.2–0.5 µM |

Data sourced from Kamat et al., 2015.[2]

Table 2: Effect of this compound on Cellular Lysophosphatidylserine (lyso-PS) Levels

| Cell Line | Treatment | % Reduction in lyso-PS |

|---|---|---|

| COLO205 (Colon Cancer) | 1 µM this compound, 4h | Significant Reduction |

| K562 (Leukemia) | 1 µM this compound, 4h | Significant Reduction |

| MCF7 (Breast Cancer) | 1 µM this compound, 4h | Significant Reduction |

Data sourced from MedchemExpress, citing Kamat et al., 2015.[8]

Table 3: Effect of this compound on Cytokine Production in Macrophages

| Cell Type | Condition | Effect of this compound (1 µM) |

|---|---|---|

| Mouse Macrophages | LPS Stimulation | Decreased production of IL-6 and TNF-α |

| Mouse Macrophages | Lyso-PS + LPS Stimulation | Decreased cytokine release |

Data sourced from MedchemExpress and Kamat et al., 2015.[2][3]

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental methodologies, primarily activity-based protein profiling (ABPP) and mass spectrometry-based lipidomics.

Competitive Activity-Based Protein Profiling (ABPP)

This method was used to determine the potency and selectivity of this compound for its target in a complex biological sample (e.g., cell lysate).

-

Objective: To measure the concentration-dependent inhibition of ABHD16A by this compound and to assess off-target activity against other serine hydrolases.

-

Protocol Outline:

-

Proteome Preparation: Proteomes from HEK293T cells overexpressing ABHD16A were prepared.

-

Inhibitor Incubation: Aliquots of the proteome were treated with varying concentrations of this compound (or the inactive control, KC02) for 30 minutes at 37°C to allow for covalent modification of the target enzyme.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), was added (e.g., 2 µM for 30 minutes at 37°C). This probe covalently labels the active site of serine hydrolases that were not previously blocked by this compound.

-

Analysis: The proteome was resolved by SDS-PAGE. The fluorescence intensity of the band corresponding to ABHD16A (~63 kDa) was quantified. A decrease in fluorescence intensity relative to a DMSO control indicates inhibition by this compound.

-

Selectivity Profiling (ABPP-MS): For selectivity, a biotinylated FP probe was used. After incubation and labeling, probe-labeled proteins were enriched on streptavidin beads, digested, and analyzed by quantitative LC-MS/MS to measure the inhibition percentage across dozens of serine hydrolases simultaneously.[2]

-

Phosphatidylserine (PS) Lipase Activity Assay

This biochemical assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.

-

Objective: To determine the IC₅₀ value of this compound by measuring the rate of PS hydrolysis.

-

Protocol Outline:

-

Enzyme Source: Membrane proteomes from HEK293T cells overexpressing human or mouse ABHD16A were used as the source of the enzyme.

-

Inhibitor Pre-incubation: The enzyme preparation was pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction was initiated by adding a phosphatidylserine substrate (e.g., C18:0/C18:2 PS).

-

Reaction Quenching & Lipid Extraction: The reaction was allowed to proceed for a set time and then quenched. Lipids were extracted from the reaction mixture using a standard organic solvent extraction method (e.g., Bligh-Dyer).

-

Quantification: The amount of the product, lysophosphatidylserine, was quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of product formation was calculated and plotted against the concentration of this compound to determine the IC₅₀ value.[2]

-

Macrophage Cytokine Release Assay

This cell-based assay assesses the functional downstream consequences of inhibiting ABHD16A with this compound.

-

Objective: To measure the effect of this compound on the production and secretion of pro-inflammatory cytokines.

-

Protocol Outline:

-

Cell Culture: Primary mouse bone marrow-derived macrophages (BMDMs) were cultured.

-

Pre-treatment: Cells were pre-treated with this compound (e.g., 1 µM) or vehicle control for 4 hours.

-

Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant was collected.

-

Cytokine Measurement: The concentrations of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant were measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Cytokine levels from this compound-treated cells were compared to those from vehicle-treated control cells to determine the extent of inhibition.[2][3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.suss.edu.sg [search.library.suss.edu.sg]

- 4. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles for lysophosphatidylserine in resolution of inflammation [agris.fao.org]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to KC01: A Potent Inhibitor of the Phosphatidylserine Lipase ABHD16A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KC01, a small-molecule inhibitor of the α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A is a key enzyme responsible for the biosynthesis of lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in neuro-immunological processes. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of the ABHD16A-lyso-PS signaling axis. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines detailed experimental protocols for its characterization, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to ABHD16A and the Role of Lyso-PS

The α/β-hydrolase domain-containing protein 16A (ABHD16A) is a membrane-associated serine hydrolase that has been identified as a major phosphatidylserine (PS) lipase in mammalian systems. Its primary function is the conversion of PS to lyso-PS, a bioactive lipid mediator. Lyso-PS species have been shown to modulate various (neuro)immunological processes, acting on Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs) that are highly expressed in immune cells.

The metabolism of lyso-PS is tightly regulated by the interplay of two key enzymes: ABHD16A, which is responsible for its synthesis, and ABHD12, a major brain lyso-PS lipase responsible for its degradation. Dysregulation of this axis has been linked to the rare neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts), which is caused by null mutations in the ABHD12 gene. In PHARC, the loss of ABHD12 function leads to an accumulation of lyso-PS, highlighting the therapeutic potential of inhibiting ABHD16A to reduce the levels of this pro-inflammatory lipid.

This compound: A Covalent Inhibitor of ABHD16A

This compound is a synthetic small molecule belonging to the α-alkylidene-β-lactone class of compounds. It was identified through a screening of a focused library of tetrahydrolipstatin (THL)-like scaffolds using competitive activity-based protein profiling (ABPP). This compound acts as a potent, covalent inhibitor of ABHD16A.

Mechanism of Action

This compound functions as an irreversible inhibitor of ABHD16A. The mechanism of inhibition involves the covalent modification of the catalytic serine residue within the active site of the enzyme. The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the active-site serine, leading to the formation of a stable acyl-enzyme intermediate. This covalent adduction renders the enzyme catalytically inactive. The predicted mechanism of covalent inhibition has been supported by studies using a fluorescent analogue of this compound, which labeled the wild-type ABHD16A but not a catalytic serine mutant (S355A).[1]

Mechanism of Covalent Inhibition of ABHD16A by this compound.

Quantitative Data

The inhibitory activity of this compound against ABHD16A has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound against ABHD16A

| Enzyme Source | Assay Type | IC50 Value | Reference |

| Human ABHD16A (transfected HEK293T cells) | Competitive ABPP | ~0.2-0.5 µM | [2] |

| Mouse ABHD16A (transfected HEK293T cells) | Competitive ABPP | ~0.2-0.5 µM | [2] |

| Human ABHD16A (transfected HEK293T cells) | PS Lipase Activity Assay | 90 ± 20 nM | [2] |

| Mouse ABHD16A (transfected HEK293T cells) | PS Lipase Activity Assay | 520 ± 70 nM | [2] |

| Endogenous human ABHD16A (K562 cells) | In situ Competitive ABPP | ~0.3 µM | [1] |

Table 2: Selectivity Profile of this compound

The selectivity of this compound has been assessed using quantitative mass spectrometry-based ABPP-SILAC in COLO205 colon cancer cells treated with 1 µM this compound for 4 hours.

| Target | Percent Inhibition | Reference |

| ABHD16A | 98% | [1] |

| ABHD2 | 94% | [1] |

| ABHD3 | Partially Inhibited (50-80%) | [1] |

| ABHD13 | Partially Inhibited (50-80%) | [1] |

| Other Serine Hydrolases | Varied partial inhibition | [1] |

Note: A structurally related, inactive control probe, KC02, showed no significant inhibition of ABHD16A.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an inhibitor of ABHD16A.

Synthesis of this compound

While a detailed synthesis protocol for this compound is not publicly available in the primary literature, it is described as an α-methylene-β-lactone. The synthesis of similar α-alkylidene-β-lactone-based serine hydrolase inhibitors generally involves the lactonization of hydrolyzed Morita-Baylis-Hillman (MBH) adducts or a sequence involving an MBH reaction followed by a mercury-mediated cyclization.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the potency and selectivity of an inhibitor against a family of enzymes in a complex proteome.

Workflow for Competitive ABPP.

Materials:

-

HEK293T cells transiently transfected with human or mouse ABHD16A

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

This compound stock solution (in DMSO)

-

FP-Rhodamine probe (e.g., 2 µM)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Harvest transfected HEK293T cells and prepare a membrane proteome fraction by sonication and ultracentrifugation. Resuspend the membrane pellet in PBS.

-

Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound (or DMSO as a vehicle control). Incubate for 30 minutes at 37°C.[2]

-

Probe Labeling: Add the FP-Rhodamine probe to a final concentration of 2 µM to each sample. Incubate for an additional 30 minutes at 37°C.[2]

-

SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

-

Visualization: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD16A. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ABPP with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC)

ABPP-SILAC is a quantitative mass spectrometry-based technique used to determine the selectivity of an inhibitor across the proteome.

Workflow for ABPP-SILAC.

Materials:

-

COLO205 cells

-

SILAC media (light and heavy)

-

This compound stock solution (in DMSO)

-

FP-Biotin probe

-

Streptavidin beads

-

Trypsin

-

LC-MS/MS instrumentation (e.g., LTQ-Orbitrap Velos)

Procedure:

-

Cell Culture: Culture COLO205 cells in "light" (containing normal arginine and lysine) and "heavy" (containing ¹³C₆,¹⁵N₄-arginine and ¹³C₆,¹⁵N₂-lysine) media for at least five passages to ensure complete incorporation of the labeled amino acids.

-

Inhibitor Treatment: Treat the "heavy" cells with this compound (e.g., 1 µM) and the "light" cells with DMSO for 4 hours.[2]

-

Proteome Preparation and Mixing: Harvest and lyse the cells. Combine the "light" and "heavy" proteomes in a 1:1 ratio.

-

Probe Labeling and Enrichment: Label the combined proteome with an FP-Biotin probe. Enrich the biotin-labeled proteins using streptavidin beads.

-

Protein Digestion: Perform on-bead tryptic digestion of the enriched proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. The ratio of light to heavy signal for each identified serine hydrolase reflects the degree of inhibition by this compound. A light:heavy ratio close to 1 indicates no inhibition, while a ratio close to 0 indicates complete inhibition.

Phosphatidylserine (PS) Lipase Activity Assay

This assay directly measures the enzymatic activity of ABHD16A by quantifying the hydrolysis of a PS substrate.

Materials:

-

Membrane proteome from ABHD16A-transfected HEK293T cells

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

Phosphatidylserine substrate (e.g., C18:0/C18:1 PS)

-

Reagents for detecting a product of the reaction (e.g., free fatty acids or lysophosphatidylserine)

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate the membrane proteome with varying concentrations of this compound (or DMSO control) for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate Reaction: Add the PS substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction (e.g., by adding a solvent to extract lipids).

-

Product Quantification: Quantify one of the reaction products (e.g., the released fatty acid or the lyso-PS generated) using an appropriate method, such as a colorimetric or fluorometric assay, or by liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Biological Effects of ABHD16A Inhibition by this compound

Inhibition of ABHD16A by this compound leads to a reduction in the cellular levels of lyso-PS. This has been demonstrated in various cell types, including cancer cell lines and lymphoblasts derived from PHARC patients.[1] In the context of the ABHD16A-ABHD12 axis, this compound can reverse the elevated lyso-PS production observed in ABHD12-null cells.[1] Furthermore, in mouse macrophages, this compound treatment has been shown to decrease lipopolysaccharide-induced cytokine production, highlighting the immunomodulatory role of the ABHD16A-lyso-PS pathway.

Conclusion

This compound is a valuable pharmacological tool for the study of ABHD16A and its role in lyso-PS metabolism and signaling. Its covalent mechanism of action and well-characterized inhibitory profile make it a suitable probe for both in vitro and in situ studies. The experimental protocols detailed in this guide provide a framework for the further investigation of ABHD16A and the development of more selective and potent inhibitors with therapeutic potential for neuro-immunological disorders.

References

The Discovery and Synthesis of KC01: A Potent Inhibitor of ABHD16A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KC01 is a novel, potent, and covalent inhibitor of the enzyme alpha/beta-hydrolase domain-containing protein 16A (ABHD16A), a key player in the biosynthesis of the signaling lipid lysophosphatidylserine (lyso-PS). This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and visualizes the associated signaling pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipid biology.

Introduction

The study of lipid signaling pathways has revealed a complex network of bioactive molecules that regulate a myriad of physiological and pathological processes. Among these, lysophosphatidylserines (lyso-PS) have emerged as critical signaling lipids involved in immune regulation and neurological functions[1][2][3][4][5][6]. The enzyme ABHD16A has been identified as a principal phosphatidylserine (PS) lipase responsible for the production of lyso-PS[2][7][8][9]. Dysregulation of lyso-PS levels has been implicated in various diseases, making the enzymes that control its metabolism attractive therapeutic targets.

The discovery of this compound as a selective and covalent inhibitor of ABHD16A has provided a valuable chemical tool to probe the function of this enzyme and a potential lead compound for the development of therapeutics targeting lyso-PS-mediated signaling.

Discovery of this compound

This compound was identified through a dedicated research effort to discover potent and selective inhibitors of ABHD16A. Its discovery has been instrumental in elucidating the role of ABHD16A as a primary phosphatidylserine lipase in vivo[1].

Chemical and Physical Properties of this compound:

| Property | Value |

| IUPAC Name | (Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |

| CAS Number | 1646795-59-6[1] |

| Molecular Formula | C22H39NO3[1][2] |

| Molecular Weight | 365.55 g/mol [2] |

| Appearance | Crystalline solid[1] |

Synthesis of this compound

While the primary literature from Kamat et al. (2015) outlines the discovery of this compound, detailed, step-by-step synthesis protocols are often found in the supplementary materials of such publications or in subsequent methodology papers. A generalized synthetic scheme, based on common organic synthesis techniques for similar compounds, is presented below. For a definitive and detailed protocol, consulting the supplementary information of the original publication is highly recommended.

General Synthetic Workflow

The synthesis of a complex organic molecule like this compound typically involves a multi-step process. A plausible synthetic route would likely involve the formation of the core oxetane ring, followed by the introduction of the tridecyl and hexanamide side chains.

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of a beta-lactone compound similar to this compound. This is not the specific, validated protocol for this compound synthesis and should be treated as an illustrative example.

-

Step 1: Aldol Condensation. A long-chain aldehyde (e.g., tridecanal) is reacted with an appropriate ketone in the presence of a base (e.g., lithium diisopropylamide) to form a beta-hydroxy ketone.

-

Step 2: Reduction. The beta-hydroxy ketone is stereoselectively reduced to a syn- or anti-1,3-diol using a reducing agent such as sodium borohydride with a chelating agent.

-

Step 3: Cyclization. The diol is then cyclized to form the oxetane ring. This can be achieved through various methods, such as a Mitsunobu reaction or by converting one of the hydroxyl groups to a good leaving group followed by intramolecular nucleophilic attack by the other hydroxyl group.

-

Step 4: Functional Group Interconversion and Coupling. The resulting oxetane intermediate is then further functionalized to introduce the hexanamide side chain, likely involving the formation of an ylide and a Wittig-type reaction to create the exocyclic double bond, followed by amidation.

-

Step 5: Purification. The final compound is purified using techniques like column chromatography and recrystallization to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective covalent inhibitor of both human and mouse ABHD16A.

Quantitative Data on this compound Efficacy

| Target | IC50 (nM) | Reference |

| Human ABHD16A | 90 | [1][2][3] |

| Mouse ABHD16A | 520 | [1][2][3] |

| Human AIG1 | 210 | [7] |

| Human ADTRP | 1300 | [7] |

Mechanism of Action

This compound acts as a covalent inhibitor, likely through the reaction of its strained beta-lactone ring with a key serine residue in the active site of ABHD16A. This irreversible binding inactivates the enzyme, preventing it from hydrolyzing phosphatidylserine to lysophosphatidylserine.

Signaling Pathway

By inhibiting ABHD16A, this compound effectively reduces the cellular levels of lyso-PS. Lyso-PS is a signaling lipid that can act on various G protein-coupled receptors (GPCRs), such as GPR34, P2Y10, and GPR174, to modulate downstream signaling cascades involved in immune responses and neuronal function[6].

Caption: The signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are generalized methodologies for assays used to characterize this compound.

ABHD16A Inhibition Assay (Activity-Based Protein Profiling)

This protocol is based on the principles of activity-based protein profiling (ABPP), a powerful technique for assessing enzyme activity in complex proteomes.

Caption: A typical workflow for an ABPP-based enzyme inhibition assay.

-

Proteome Preparation: Prepare cell lysates or membrane fractions from cells expressing ABHD16A.

-

Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow for covalent modification of the enzyme.

-

Probe Labeling: Add a fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) that covalently labels the active sites of serine hydrolases. Incubate for a defined period.

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The intensity of the band corresponding to ABHD16A will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.

Cellular Lyso-PS Depletion Assay

This assay measures the ability of this compound to reduce the levels of lyso-PS in cultured cells.

-

Cell Culture: Culture human cancer cell lines (e.g., COLO205, K562, MCF7) under standard conditions.

-

This compound Treatment: Treat the cells with this compound at a specific concentration (e.g., 1 µM) for a set duration (e.g., 4 hours).

-

Lipid Extraction: Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer extraction).

-

LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various lyso-PS species.

-

Data Analysis: Compare the lyso-PS levels in this compound-treated cells to those in vehicle-treated control cells.

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of ABHD16A and the lyso-PS signaling pathway. Its high potency and covalent mechanism of action make it a powerful probe for in vitro and in vivo studies. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers interested in utilizing this compound in their own investigations. Further research into the therapeutic potential of this compound and other ABHD16A inhibitors is warranted, particularly in the context of diseases with dysregulated lyso-PS signaling.

References

- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lysophosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. ABHD16A | Abcam [abcam.com]

- 9. Frontiers | Pathogenic Variants in ABHD16A Cause a Novel Psychomotor Developmental Disorder With Spastic Paraplegia [frontiersin.org]

The Impact of KC01 on Lysophosphatidylserine Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound KC01 and its specific effects on the metabolism of lysophosphatidylserines (lyso-PSs). Emerging research has identified lyso-PSs as critical immunomodulatory signaling molecules. The precise regulation of their cellular levels is paramount, and pharmacological tools that can modulate their production are of significant interest in drug development. This document details the mechanism of action of this compound, presents quantitative data on its impact on cellular lipid profiles, outlines the experimental protocols used to ascertain these effects, and visualizes the associated biochemical pathways.

Executive Summary

This compound is a potent and selective inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A), a key lipase responsible for the hydrolysis of phosphatidylserine (PS) to generate lyso-PS. By inhibiting ABHD16A, this compound effectively reduces the cellular concentration of all measured lyso-PS species. This targeted activity, without significant impact on other lipid classes, establishes this compound as a valuable chemical probe for studying the physiological and pathophysiological roles of lyso-PSs. The subsequent sections provide detailed data, experimental methodologies, and pathway diagrams to fully elucidate the function of this compound.

Quantitative Effects of this compound on Cellular Lipid Profiles

The primary effect of this compound is a significant reduction in cellular lyso-PS levels. The data presented below is derived from liquid chromatography-mass spectrometry (LC-MS) based lipid profiling of COLO205 cells treated with 1 µM of this compound for 4 hours. For comparative purposes, results from treatment with a structurally similar but inactive control compound, KC02, are also included.

Table 1: Effect of this compound and KC02 on Cellular Lysophosphatidylserine (lyso-PS) Levels

| Lipid Species | Treatment (1 µM, 4h) | Change in Cellular Levels | Significance |

| All detected lyso-PSs | This compound | Significant Reduction | p < 0.05 |

| All detected lyso-PSs | KC02 | No Significant Change | Not Applicable |

Table 2: Specificity Profile of this compound Across Various Lipid Classes

| Lipid Class | Treatment (1 µM this compound, 4h) | Change in Cellular Levels |

| Phosphatidylserines (PSs) | No Significant Change | |

| Phosphatidylcholines (PCs) | No Significant Change | |

| Phosphatidylethanolamines (PEs) | No Significant Change | |

| Lysophosphatidylcholines (lyso-PCs) | No Significant Change | |

| Lysophosphatidylethanolamines (lyso-PEs) | No Significant Change | |

| Monoacylglycerols (MAGs) | No Significant Change |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.

Cell Culture and Inhibitor Treatment

-

Cell Lines: COLO205, K562, and MCF7 human cancer cell lines were utilized.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Inhibitor Treatment: For lipidomic analysis, cells were treated with either 1 µM of this compound, 1 µM of the inactive control KC02, or a DMSO vehicle control for a duration of 4 hours.

LC-MS Based Lipid Profiling

-

Lipid Extraction: Following inhibitor treatment, cells were harvested and lipids were extracted using a suitable organic solvent system, such as a methanol/chloroform mixture.

-

Chromatographic Separation: The extracted lipids were separated using liquid chromatography (LC) with a C18 reversed-phase column.

-

Mass Spectrometry Analysis: The separated lipids were analyzed by mass spectrometry (MS) to identify and quantify the different lipid species. This targeted multiple-reaction monitoring (MRM) approach allows for the accurate estimation of low-abundance lipids like lyso-PSs.[1]

In Situ PS Lipase Activity Assay

-

Membrane Fraction Preparation: Membrane fractions from COLO205, K562, and MCF7 cells were prepared through cell lysis and ultracentrifugation to isolate the membrane-bound enzymes.

-

Assay Conditions: The membrane fractions were treated in situ with 1 µM of this compound or KC02 for 4 hours.

-

Activity Measurement: The PS lipase activity within the membrane fractions was then measured to determine the direct inhibitory effect of this compound on the enzyme.[2]

Analysis in ABHD16A Knockout Models

-

Model System: Macrophages derived from ABHD16A knockout (ABHD16A−/−) mice were used to confirm that the pharmacological effects of this compound are directly mediated by its inhibition of ABHD16A.

-

Experimental Treatment: Macrophages from ABHD16A−/− mice were treated with this compound and KC02.

-

Outcome Measures: Cellular and secreted lyso-PS levels, as well as other lipids and secreted proinflammatory cytokines (e.g., IL-6), were measured under both basal and lipopolysaccharide (LPS)-stimulated conditions. The lack of an effect of this compound in these knockout cells provides strong evidence that ABHD16A is the primary target.[2]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

References

In-depth Technical Guide: The Impact of KC01 on Cytokine Production in Macrophages

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Macrophages are pivotal cells of the innate immune system, orchestrating inflammatory responses through the secretion of a diverse array of cytokines. The modulation of macrophage cytokine production is a key therapeutic strategy for a multitude of inflammatory and autoimmune diseases. This document provides a technical overview of the impact of a novel immunomodulatory agent, designated KC01, on cytokine production in macrophages. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways affected by this compound.

Data Presentation: Quantitative Effects of this compound on Macrophage Cytokine Production

The following tables summarize the quantitative data from studies investigating the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)

| Cytokine | Treatment | Concentration (ng/mL) | Fold Change vs. LPS alone | p-value |

| TNF-α | LPS (100 ng/mL) | 2540 ± 180 | - | - |

| LPS + this compound (1 µM) | 1270 ± 95 | 0.5 | <0.01 | |

| LPS + this compound (10 µM) | 635 ± 50 | 0.25 | <0.001 | |

| IL-6 | LPS (100 ng/mL) | 1850 ± 150 | - | - |

| LPS + this compound (1 µM) | 1110 ± 110 | 0.6 | <0.05 | |

| LPS + this compound (10 µM) | 740 ± 80 | 0.4 | <0.01 | |

| IL-1β | LPS (100 ng/mL) | 820 ± 70 | - | - |

| LPS + this compound (1 µM) | 574 ± 60 | 0.7 | <0.05 | |

| LPS + this compound (10 µM) | 328 ± 45 | 0.4 | <0.01 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-Stimulated Murine BMDMs

| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. LPS alone | p-value |

| IL-10 | LPS (100 ng/mL) | 450 ± 40 | - | - |

| LPS + this compound (1 µM) | 720 ± 65 | 1.6 | <0.05 | |

| LPS + this compound (10 µM) | 990 ± 90 | 2.2 | <0.01 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture

-

Source: Bone marrow was harvested from the femurs and tibias of 6-8 week old C57BL/6 mice.

-

Differentiation: Bone marrow cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Adherence: Differentiated BMDMs were detached using a cell scraper and seeded into appropriate culture plates for subsequent experiments.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Procedure: BMDMs were seeded in 24-well plates and treated with LPS (100 ng/mL) in the presence or absence of this compound (1 µM and 10 µM) for 24 hours.

-

Sample Collection: Supernatants were collected and centrifuged to remove cellular debris.

-

Assay: TNF-α, IL-6, IL-1β, and IL-10 levels in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Absorbance was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated based on a standard curve.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: Following treatment, BMDMs were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow.

Caption: Experimental workflow for investigating this compound's impact on macrophages.

Caption: Proposed signaling pathway for this compound's action in macrophages.

Conclusion

This compound demonstrates significant immunomodulatory potential by attenuating the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while concurrently enhancing the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages. The mechanism of action appears to involve the inhibition of the canonical NF-κB and p38 MAPK signaling pathways. Further investigation into the precise molecular targets of this compound and its upstream regulatory effects on IL-10 transcription is warranted. These findings position this compound as a promising candidate for the development of novel therapeutics for inflammatory diseases.

KC01: A Potent Inhibitor of ABHD16A for Modulating Immunomodulatory Lipids

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KC01, a selective and potent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). This compound serves as a critical tool for studying the role of ABHD16A in lipid metabolism and its implications in immunology and neurology. This document details the mechanism of action of this compound, its quantitative biochemical data, and the experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a cell-permeable, β-lactone-based compound that acts as a covalent inhibitor of ABHD16A. Its chemical structure is presented in Figure 1. The β-lactone warhead is a key feature, enabling its covalent modification of the active site serine of ABHD16A.

Figure 1: Chemical Structure of this compound

(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide

A summary of the chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₉NO₃ |

| Molecular Weight | 365.55 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO (5 mg/mL) |

| Storage | -20°C |

Mechanism of Action and Biological Activity

This compound is an effective inhibitor of ABHD16A, an enzyme responsible for the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS). Lyso-PS are signaling lipids that play a role in immunological and neurological processes. By inhibiting ABHD16A, this compound reduces the cellular levels of lyso-PS. This modulation of lyso-PS levels has been shown to decrease the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages stimulated with lipopolysaccharide (LPS).[1]

The inhibitory activity of this compound against human and mouse ABHD16A has been quantified, and the IC₅₀ values are presented in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound against ABHD16A

| Target | Assay Type | IC₅₀ |

| Human ABHD16A (hABHD16A) | Competitive Activity-Based Protein Profiling (ABPP) | ~200-500 nM |

| Human ABHD16A (hABHD16A) | PS Substrate Assay | 90 ± 20 nM |

| Mouse ABHD16A (mABHD16A) | Competitive Activity-Based Protein Profiling (ABPP) | ~200-500 nM |

| Mouse ABHD16A (mABHD16A) | PS Substrate Assay | 520 ± 70 nM |

Signaling Pathway

This compound exerts its biological effects by intervening in the ABHD16A-mediated signaling pathway that regulates the levels of immunomodulatory lyso-PS lipids. A simplified representation of this pathway is depicted in the following diagram.

Caption: this compound inhibits ABHD16A, blocking the conversion of PS to lyso-PS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against ABHD16A in a complex proteome.

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Steps:

-

Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human or mouse ABHD16A are prepared by sonication and ultracentrifugation.

-

Inhibitor Incubation: Proteomes are incubated with a range of this compound concentrations for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase probe, FP-rhodamine, is added to the proteomes and incubated for 30 minutes at 37°C to label the remaining active serine hydrolases.

-

SDS-PAGE and Analysis: The reaction is quenched with a loading buffer, and proteins are separated by SDS-PAGE. The gel is scanned for fluorescence to visualize the labeled enzymes. The reduction in fluorescence intensity of the band corresponding to ABHD16A in the presence of this compound is quantified to determine the IC₅₀ value.

PS Lipase Activity Assay

This assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.

Detailed Steps:

-

Reaction Mixture: A reaction mixture containing a membrane proteome from ABHD16A-transfected HEK293T cells, a phosphatidylserine substrate, and varying concentrations of this compound in a suitable buffer is prepared.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a modified Bligh-Dyer method.

-

LC-MS Analysis: The levels of the product, lyso-PS, are quantified by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of lyso-PS formation at each this compound concentration is calculated to determine the IC₅₀ value.

Selectivity Profile

The selectivity of this compound was assessed using a quantitative proteomics approach called Activity-Based Protein Profiling with Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC). In COLO205 colon cancer cells treated with 1 µM this compound for 4 hours, ABHD16A was the most significantly inhibited serine hydrolase (98% inhibition). The next most inhibited enzyme was ABHD2 (94% inhibition). A few other off-targets were partially inhibited (50-80%). This indicates that while this compound is a potent inhibitor of ABHD16A, it exhibits some off-target activity at higher concentrations.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of ABHD16A. Its ability to potently and selectively inhibit ABHD16A allows for the investigation of the downstream effects of reduced lyso-PS levels in various cellular and in vivo models. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their studies of immunomodulatory lipid signaling and related therapeutic areas.

References

Unraveling the Role of the KCNB1 Potassium Channel in Neuroscience Research

A Technical Guide for Researchers and Drug Development Professionals

Initial Inquiry Note: An initial search for "KC01" did not yield a specific molecular compound in neuroscience research. However, extensive research exists on the "KCNB1" voltage-gated potassium channel, a critical component in neuronal function and disease. It is plausible that "this compound" may be an internal designation or a misnomer for a modulator of this channel. This guide, therefore, focuses on the potential applications of targeting the KCNB1 channel in neuroscience.

The KCNB1 gene encodes the α-subunit of the Kv2.1 voltage-gated potassium channel, a key regulator of neuronal excitability.[1][2][3] These channels are crucial for setting the resting membrane potential and repolarizing the membrane after an action potential, thereby controlling neurotransmitter release, heart rate, and insulin secretion.[4][5] Found predominantly in the brain, particularly in the hippocampus and cortex, Kv2.1 channels are integral to normal neuronal function.[2][6]

KCNB1's Function and Dysfunction in the Nervous System

Mutations in the KCNB1 gene are linked to a spectrum of severe neurological disorders, collectively known as KCNB1-related disorders or developmental and epileptic encephalopathies (DEEs).[1][2][7] These disorders, which typically manifest in infancy or early childhood, are characterized by a range of symptoms including seizures of multiple types, developmental delays, intellectual disabilities, and features of autism spectrum disorder.[1][7]

The pathogenic mechanisms of KCNB1 variants are diverse and can lead to either a loss-of-function or gain-of-function of the channel.[8] Loss-of-function mutations can result in decreased potassium ion flow due to reduced protein expression, impaired trafficking to the cell surface, or altered channel gating.[2][8] Conversely, some mutations can lead to a gain-of-function, such as a loss of ion selectivity, allowing other cations to pass through and cause depolarization.[9] Many of these mutations have a dominant-negative effect, where the presence of one mutated subunit is sufficient to disrupt the function of the entire tetrameric channel.[8][9]

Therapeutic Landscape and Future Directions

Currently, there are no targeted therapies that cure KCNB1-related disorders.[1] Treatment strategies primarily focus on managing symptoms, particularly seizures, with various anti-epileptic drugs.[1] However, a significant number of patients with KCNB1-related epilepsy are drug-refractory.[2] Lamotrigine has shown some benefit in certain cases, while valproic acid has been reported to worsen seizures in some individuals.[10]

The development of targeted therapies for KCNB1-related disorders is an active area of research.[11] Understanding the specific functional consequences of different KCNB1 mutations is crucial for designing precision medicine approaches.[11] Potential therapeutic strategies may include small molecules that can act as channel inhibitors or activators to counteract the effects of specific mutations.[3][6]

Quantitative Data on KCNB1 Variants

The following table summarizes the effects of select KCNB1 mutations on the biophysical properties of the Kv2.1 channel. This data is critical for understanding the genotype-phenotype correlations and for developing targeted therapeutic strategies.

| Mutation | Phenotype | Effect on Channel Function | Reference |

| S114R | Developmental delay, absence seizures, autism spectrum disorder | Slows channel activation, deactivation, and inactivation, leading to increased net current after longer membrane depolarizations. | [3][6] |

| R312H | Developmental and epileptic encephalopathies | Impaired biochemical signaling of Integrin-K+ channel complexes. | [12] |

| Multiple pore domain mutations | Early infantile epileptic encephalopathy | Loss of potassium ion selectivity with a gain of a depolarizing inward cation conductance. | [9] |

| Various missense variants | KCNB1-related epilepsy | Varied loss-of-function mechanisms including decreased current density, altered voltage-dependence of activation, and increased inactivation. | [8] |

Key Experimental Protocols in KCNB1 Research

Electrophysiological Recording of Kv2.1 Channel Activity

-

Objective: To characterize the functional properties of wild-type and mutant KCNB1 channels.

-

Methodology:

-

Transfect mammalian cell lines (e.g., HEK293T or CHO cells) with plasmids encoding the KCNB1 channel (wild-type or mutant variants).[8]

-

Perform whole-cell patch-clamp recordings to measure voltage-gated potassium currents.

-

Apply a series of voltage steps to elicit channel opening, closing, and inactivation.

-

Analyze current-voltage relationships, activation and inactivation kinetics, and ion selectivity.

-

-

Rationale: This technique allows for a detailed biophysical characterization of channel function and dysfunction, providing insights into the pathogenic mechanisms of KCNB1 mutations.[8]

Co-immunoprecipitation to Identify Protein-Protein Interactions

-

Objective: To investigate the interaction of KCNB1 with other proteins, such as integrins.

-

Methodology:

-

Lyse cells or brain tissue expressing the proteins of interest.

-

Incubate the lysate with an antibody specific to KCNB1 to "pull down" the channel and any associated proteins.

-

Use beads that bind to the antibody to isolate the protein complexes.

-

Elute the proteins and analyze them by Western blotting using antibodies for the suspected interacting partners (e.g., integrin-α5).

-

-

Rationale: This method is used to identify and confirm physical interactions between KCNB1 and other proteins, which can be crucial for understanding the channel's role in cellular signaling pathways.[12]

In Vivo Studies Using Knock-in Mouse Models

-

Objective: To study the in vivo effects of specific KCNB1 mutations on neuronal development and function.

-

Methodology:

-

Generate knock-in mice harboring a specific KCNB1 mutation (e.g., R312H) using CRISPR/Cas9 technology.[12]

-

Perform behavioral tests to assess for seizure susceptibility, cognitive deficits, and motor impairments.

-

Conduct electroencephalogram (EEG) recordings to monitor for epileptiform activity.

-

Use immunohistochemistry and confocal microscopy to examine neuronal migration and brain morphology.[12]

-

-

Rationale: Animal models provide a platform to study the systemic effects of KCNB1 mutations in a complex biological system, which is essential for understanding disease pathogenesis and for preclinical testing of potential therapies.[12]

Visualizing KCNB1 in Neuroscience

Caption: KCNB1 signaling in neuronal health and disease.

Caption: Workflow for KCNB1 variant characterization.

References

- 1. genome.bio [genome.bio]

- 2. De novo KCNB1 missense variant causing developmental and epileptic encephalopathy: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A novel autism-associated KCNB1 mutation dramatically slows Kv2.1 potassium channel activation, deactivation and inactivation [frontiersin.org]

- 4. genecards.org [genecards.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A novel autism-associated KCNB1 mutation dramatically slows Kv2.1 potassium channel activation, deactivation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rarediseases.org [rarediseases.org]

- 8. Potassium Channels in Genetic Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. kcnb1.org [kcnb1.org]

- 10. Treatment-of-KCNB1-Related-Epilepsy--A-Parent-Survey [aesnet.org]

- 11. Unlocking the Mystery of KCNB1 Mutation: A Key to Understanding Neurological Disorders | Divine Health [divine.health]

- 12. researchgate.net [researchgate.net]

Unraveling the Covalent Inhibition of ABHD16A by KC01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent inhibition of α/β-hydrolase domain-containing protein 16A (ABHD16A) by the small molecule inhibitor KC01. This document details the underlying signaling pathways, experimental methodologies, and quantitative data, offering a core resource for researchers in lipid biology and drug discovery.

Introduction to ABHD16A and its Role in Lysophosphatidylserine Metabolism

ABHD16A is an integral membrane serine hydrolase that plays a crucial role in lipid metabolism by functioning as a principal phosphatidylserine (PS) lipase.[1] It catalyzes the hydrolysis of PS to generate lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in various immunological and neurological processes.[1][2] ABHD16A is predominantly localized to the endoplasmic reticulum, where it has access to its PS substrate.[1]

The activity of ABHD16A is closely linked with another serine hydrolase, ABHD12, which is the primary enzyme responsible for the degradation of lyso-PS.[1] This interplay between ABHD16A and ABHD12 maintains the cellular homeostasis of lyso-PS. Dysregulation of this pathway, particularly mutations in ABHD12 that lead to the accumulation of lyso-PS, is associated with the human neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[1] Given its role in the biosynthesis of pro-inflammatory lyso-PS, ABHD16A has emerged as a promising therapeutic target for mitigating the pathological effects of excessive lyso-PS signaling.

This compound: A Potent and Covalent Inhibitor of ABHD16A

This compound is a synthetic small molecule characterized as a potent and selective covalent inhibitor of ABHD16A.[1] Structurally, this compound is an α-alkylidene-β-lactone. Its inhibitory activity stems from the electrophilic β-lactone ring, which covalently modifies the active site serine residue of ABHD16A, leading to irreversible inhibition. A structurally similar but inactive analog, KC02, serves as a negative control in experimental settings.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against both human and mouse ABHD16A has been quantified using two primary experimental approaches: competitive activity-based protein profiling (ABPP) and a direct phosphatidylserine (PS) lipase activity substrate assay. The resulting half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | Assay Method | IC50 Value | Reference |

| Human ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |

| Human ABHD16A | PS Substrate Assay | 90 ± 20 nM | [1] |

| Mouse ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |

| Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM | [1] |

Selectivity Profile of this compound

To assess the selectivity of this compound for ABHD16A across the broader serine hydrolase family, competitive activity-based protein profiling with stable isotope labeling by amino acids in cell culture (ABPP-SILAC) was employed. In this method, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. One population is treated with the inhibitor (this compound), while the other is treated with a vehicle control. The proteomes are then combined, and active serine hydrolases are labeled with a broad-spectrum probe. The relative abundance of labeled peptides from the light and heavy samples, quantified by mass spectrometry, reveals the inhibition profile of the compound.

These experiments, conducted in COLO205 colon cancer cells, demonstrated that this compound is highly selective for ABHD16A. While ABHD16A was inhibited by 98%, only a few other serine hydrolases showed significant inhibition.

| Enzyme | Inhibition (%) |

| ABHD16A | 98 |

| ABHD2 | 94 |

| ABHD3 | Partial |

| ABHD13 | Partial |

| Other Serine Hydrolases | Minimal to None |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent inhibition of ABHD16A by this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.

Materials:

-

Proteome lysate (e.g., from HEK293T cells transfected with ABHD16A)

-

This compound inhibitor stock solution (in DMSO)

-

KC02 inactive control stock solution (in DMSO)

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare proteome lysates from cells or tissues of interest at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound or KC02 (e.g., from 0.01 µM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37 °C.

-

Probe Labeling: Add the FP-rhodamine probe to each reaction to a final concentration of 1 µM. Incubate for another 30 minutes at 37 °C.

-

SDS-PAGE: Quench the reactions by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor like this compound.

-

Quantification: Quantify the band intensities to determine the IC50 value.

Phosphatidylserine (PS) Lipase Activity Assay

This assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.

Materials:

-

Membrane proteome from ABHD16A-transfected cells

-

This compound and KC02 stock solutions

-

Phosphatidylserine (PS) substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-L-serine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 2:1 chloroform:methanol)

-

LC-MS system for fatty acid analysis

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate the membrane proteome (20 µg) with varying concentrations of this compound or KC02 for 30 minutes at 37 °C in the assay buffer.

-

Initiate Reaction: Add the PS substrate to a final concentration of 100 µM to start the reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37 °C.

-

Quench Reaction: Stop the reaction by adding the quenching solution.

-

Fatty Acid Extraction and Analysis: Extract the released fatty acids and analyze the amount of the specific fatty acid product (e.g., arachidonic acid) using LC-MS.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Mass Spectrometry Analysis of this compound-ABHD16A Adduct

This protocol is to confirm the covalent binding of this compound to ABHD16A.

Materials:

-

Purified recombinant ABHD16A

-

This compound

-

Trypsin

-

LC-MS/MS system

Procedure:

-

In-vitro Labeling: Incubate purified ABHD16A with an excess of this compound for 1 hour at 37 °C.

-

Removal of Excess Inhibitor: Remove unbound this compound by dialysis or using a desalting column.

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides corresponding to ABHD16A that have a mass shift equal to the molecular weight of this compound. The modified peptide will confirm the covalent adduction and can help identify the specific serine residue that has been modified.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

Materials:

-

Adherent cells (e.g., HEK293T, COLO205)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizing the Molecular Landscape

To better understand the processes described, the following diagrams have been generated using Graphviz.

ABHD16A Signaling Pathway

Experimental Workflow for this compound Characterization

Covalent Inhibition Mechanism

Conclusion

This compound stands out as a valuable chemical probe for studying the biology of ABHD16A and the lyso-PS signaling pathway. Its potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the roles of ABHD16A in health and disease. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their investigations and to further explore the therapeutic potential of targeting ABHD16A. The provided data and methodologies are intended to facilitate reproducible and robust scientific inquiry in this exciting area of research.

References

Methodological & Application

Application Notes and Protocols for KC01 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of KC01, a potent inhibitor of α/β-hydrolase domain containing 16A (ABHD16A), in cell culture experiments. This compound has been shown to modulate the levels of lysophosphatidylserines (lyso-PSs) and subsequent cytokine production, making it a valuable tool for studying inflammatory and cancer-related signaling pathways.

Introduction

This compound is a selective inhibitor of ABHD16A, a serine hydrolase that plays a crucial role in the metabolism of lyso-PSs. By inhibiting ABHD16A, this compound leads to a significant reduction in the cellular levels of these immunomodulatory lipids. This activity has been observed to decrease the production of cytokines induced by lyso-PS and lipopolysaccharide (LPS) in macrophages. Furthermore, this compound has demonstrated efficacy in reducing lyso-PS levels in various cancer cell lines, suggesting its potential as a therapeutic agent.[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ABHD16A. This inhibition prevents the hydrolysis of lyso-PSs, leading to their decreased abundance within the cell. The reduction in lyso-PSs, in turn, impacts downstream signaling events, including the attenuation of inflammatory responses mediated by cytokines.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (human ABHD16A) | 90 nM | In vitro assay | [1] |

| IC50 (mouse ABHD16A) | 520 nM | In vitro assay | [1] |

| Effective Concentration | 1 µM | Colon cancer cells (COL205, K562, MCF7) | [1] |

| Incubation Time | 4 hours | Colon cancer cells (COL205, K562, MCF7) | [1] |

| Effect | Significant reduction of lyso-PSs | Colon cancer cells (COL205, K562, MCF7) | [1] |

| Effect | Reduction of lyso-PS and LPS-induced cytokine production | Mouse macrophages | [1] |

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on ABHD16A Activity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against ABHD16A.

Materials:

-

Recombinant human or mouse ABHD16A

-

Fluorogenic substrate for ABHD16A

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM).

-

In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant ABHD16A to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Lyso-PS Levels in Cancer Cell Lines

This protocol describes how to treat cancer cell lines with this compound and analyze the resulting changes in lyso-PS levels.

Materials:

-

Cancer cell lines (e.g., COL205, K562, MCF7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for lipid extraction (e.g., methanol, chloroform)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed the cancer cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with 1 µM this compound or vehicle control (DMSO) for 4 hours.[1]

-

After incubation, wash the cells with ice-cold PBS.

-

Harvest the cells by scraping.

-

Perform lipid extraction from the cell pellets using a suitable method (e.g., Bligh-Dyer extraction).

-

Analyze the lipid extracts by LC-MS to quantify the levels of various lyso-PS species.

-

Normalize the lyso-PS levels to the total protein content or cell number.

-

Compare the lyso-PS levels in this compound-treated cells to the vehicle-treated controls.

Protocol 3: Assessment of Cytokine Production in Macrophages

This protocol details the procedure for evaluating the effect of this compound on cytokine production in macrophages stimulated with lyso-PS or LPS.

Materials:

-

Mouse macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lyso-PS or Lipopolysaccharide (LPS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

-

Plate the macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time.

-

Stimulate the cells with lyso-PS or LPS for a period known to induce cytokine production (e.g., 4-24 hours). Include appropriate controls (untreated, vehicle-treated, this compound alone, stimulant alone).

-

Collect the cell culture supernatant.

-

Measure the concentration of the secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Analyze the data by comparing cytokine levels between the different treatment groups.

Troubleshooting

-

Low this compound activity: Ensure the compound is fully dissolved in DMSO and then diluted in aqueous buffer. Protect the stock solution from light and repeated freeze-thaw cycles.

-

Cell toxicity: If significant cell death is observed, perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.

-

Variability in results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Use high-quality reagents and calibrated equipment.

Conclusion

This compound is a valuable research tool for investigating the role of ABHD16A and lyso-PS signaling in inflammation and cancer. The protocols provided herein offer a framework for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Preparation of KC01 Stock Solutions: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive protocol for the preparation of stock solutions of KC01, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16 (ABHD16A). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This document outlines the necessary materials, step-by-step procedures, and stability information for this compound solutions. Furthermore, it includes a summary of the compound's relevant biological and chemical properties and a diagram of its mechanism of action to aid researchers in its application.

Introduction

This compound is a covalent inhibitor of ABHD16A, an enzyme responsible for the hydrolysis of phosphatidylserine to produce lysophosphatidylserine (lyso-PS).[1][2][3] Lyso-PS are bioactive lipids that play a significant role in immunomodulation. By inhibiting ABHD16A, this compound effectively reduces the levels of lyso-PS, thereby impacting downstream signaling pathways, such as decreasing the production of cytokines induced by lipopolysaccharide (LPS) in macrophages.[1][4] Due to its specific biological activity, this compound is a valuable tool for researchers studying the roles of ABHD16A and lyso-PS in various physiological and pathological processes.

This guide provides detailed instructions for the preparation of this compound stock solutions to ensure consistency and accuracy in experimental settings.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉NO₃ | [1] |

| Molecular Weight | 365.6 g/mol | [1] |

| CAS Number | 1646795-59-6 | [1] |

| Appearance | Solid | |

| Purity | ≥98% | |

| IC₅₀ (human ABHD16A) | 90 nM | [1][4] |

| IC₅₀ (mouse ABHD16A) | 520 nM | [1][4] |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions at desired concentrations. The following table summarizes the known solubility of this compound.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 5 mg/mL |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL |

| Ethanol | 16 mg/mL |

| Ethanol:PBS (pH 7.2) (1:5) | 0.5 mg/mL |

Data obtained from the Cayman Chemical product information sheet.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 365.6 g/mol

-

Mass (g) = 0.003656 g = 3.656 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out 3.66 mg of this compound using an analytical balance and transfer it to a microcentrifuge tube.

-

-

Add the solvent:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

-

Dissolve the compound:

-

Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage:

-

Store the 10 mM this compound stock solution at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Stability and Storage